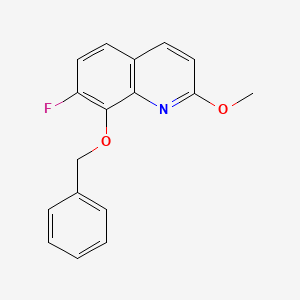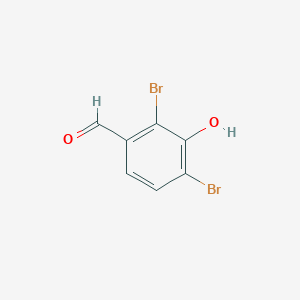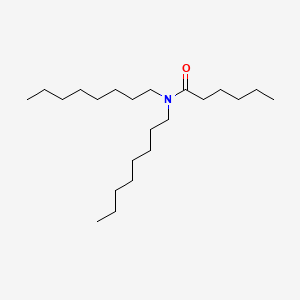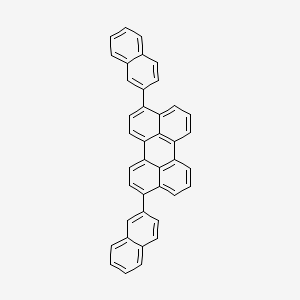
3,10-di-2-naphthalenyl-Perylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-di-2-naphthalenyl-Perylene is a complex organic compound with the molecular formula C40H24. It belongs to the family of perylene derivatives, which are known for their intense visible light absorption, high stability, and electron-accepting ability . These properties make this compound a valuable compound in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 3,10-di-2-naphthalenyl-Perylene typically involves the reaction of naphthalenetetracarboxylic dianhydride with appropriate amines at high temperatures . This reaction forms symmetrically N,N’-substituted perylene derivatives. The industrial production methods often involve the use of chromic acid and chlorine as oxidants to prepare the precursor naphthalenetetracarboxylic dianhydride .
Análisis De Reacciones Químicas
3,10-di-2-naphthalenyl-Perylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chromic acid, chlorine, and primary amines . The major products formed from these reactions are typically perylene diimide derivatives, which are known for their excellent chemical, photo, thermal, and weather stability .
Aplicaciones Científicas De Investigación
3,10-di-2-naphthalenyl-Perylene has a wide range of scientific research applications. In chemistry, it is used as a dye and pigment due to its intense visible light absorption and high stability . In biology, it is used in the development of fluorescent tags for imaging and diagnostic purposes . In medicine, it is being explored for its potential use in photodynamic therapy for cancer treatment . In industry, it is used in the production of high-grade industrial paints and coatings .
Mecanismo De Acción
The mechanism of action of 3,10-di-2-naphthalenyl-Perylene involves its ability to absorb visible light and transfer electrons. This property makes it an effective photosensitizer in photodynamic therapy, where it generates reactive oxygen species that can kill cancer cells . The molecular targets and pathways involved in this process include the generation of singlet oxygen and other reactive oxygen species that induce cell death .
Comparación Con Compuestos Similares
3,10-di-2-naphthalenyl-Perylene is unique compared to other similar compounds due to its high stability and intense visible light absorption. Similar compounds include perylene diimide derivatives, such as 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid and its derivatives . These compounds also exhibit high stability and are used in similar applications, but this compound stands out due to its specific molecular structure and properties .
Propiedades
Fórmula molecular |
C40H24 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
3,10-dinaphthalen-2-ylperylene |
InChI |
InChI=1S/C40H24/c1-3-9-27-23-29(17-15-25(27)7-1)31-19-21-37-38-22-20-32(30-18-16-26-8-2-4-10-28(26)24-30)34-12-6-14-36(40(34)38)35-13-5-11-33(31)39(35)37/h1-24H |
Clave InChI |
VRSVVHUWDXKOIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C4C5=CC=C(C6=CC=CC(=C65)C7=C4C3=CC=C7)C8=CC9=CC=CC=C9C=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


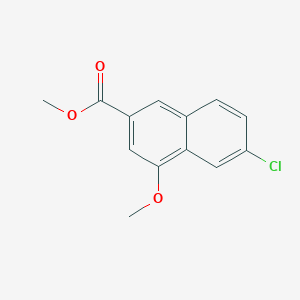

![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
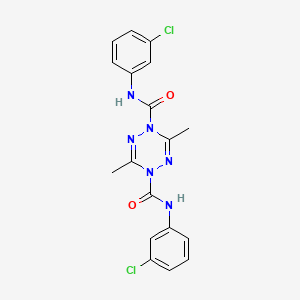
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

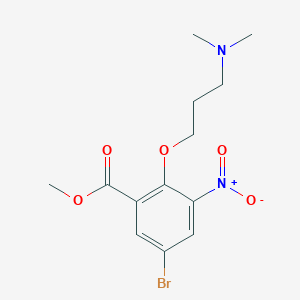
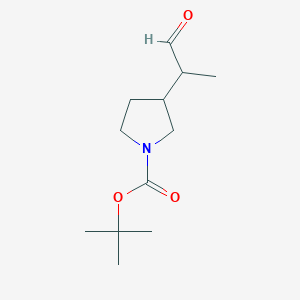

![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
